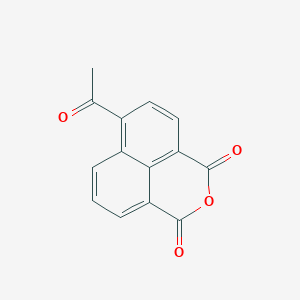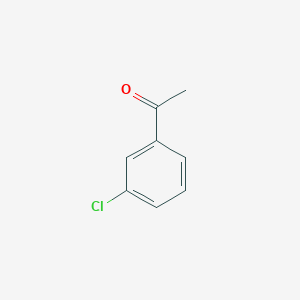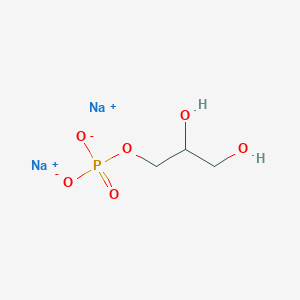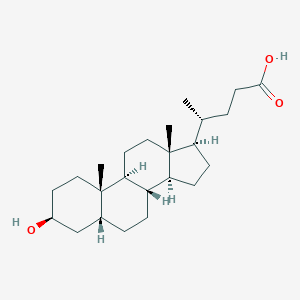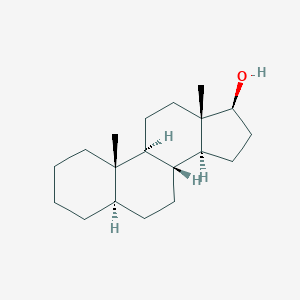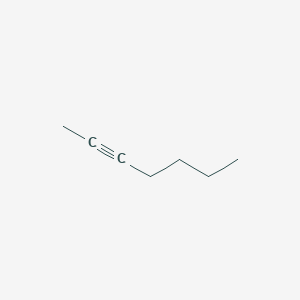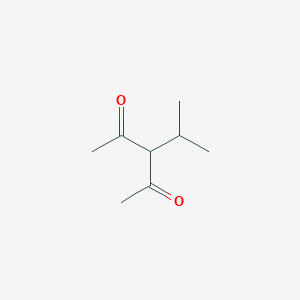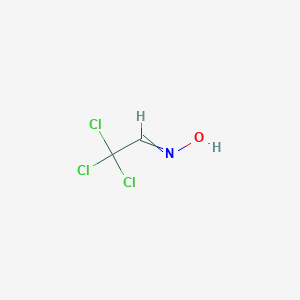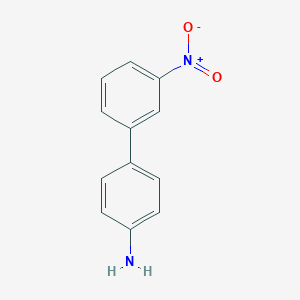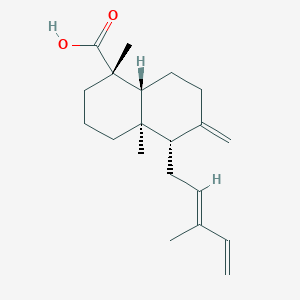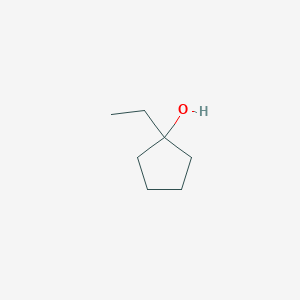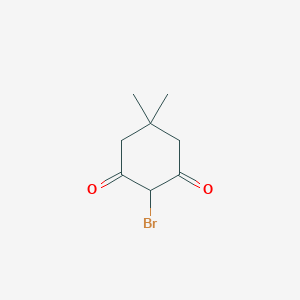
2-Bromo-5,5-dimethyl-1,3-cyclohexanedione
Overview
Description
2-Bromo-5,5-dimethyl-1,3-cyclohexanedione: is an organic compound with the molecular formula C8H11BrO2 . It is a derivative of 1,3-cyclohexanedione, where the hydrogen atoms at the 2-position are replaced by a bromine atom and two methyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through the bromination of 5,5-dimethyl-1,3-cyclohexanedione. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohexanedione derivatives.
Scientific Research Applications
2-Bromo-5,5-dimethyl-1,3-cyclohexanedione is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. The bromine atom and the diketone structure play crucial roles in its reactivity and binding properties. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: Lacks the bromine atom, resulting in different reactivity and applications.
2-Chloro-5,5-dimethyl-1,3-cyclohexanedione: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
1,3-Cyclohexanedione: The parent compound without any substituents, used as a precursor for various derivatives.
Uniqueness: 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where bromine’s reactivity is advantageous.
Properties
IUPAC Name |
2-bromo-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXANUSFMRALNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061602 | |
| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-91-1 | |
| Record name | 2-Bromo-5,5-dimethyl-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclohexanedione, 2-bromo-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-bromo-5,5-dimethylcyclohexane-1,3-dione a valuable reagent in organic synthesis?
A1: 2-Bromo-5,5-dimethylcyclohexane-1,3-dione serves as a key starting material for creating diverse heterocyclic compounds. Its structure, featuring a reactive bromine atom and a 1,3-dione moiety, allows for various chemical transformations. Research demonstrates its utility in synthesizing substituted benzothiazoles, benzoxazoles, and benzothiadiazines. [, ]
Q2: What specific heterocyclic systems have been successfully synthesized using 2-bromo-5,5-dimethylcyclohexane-1,3-dione?
A2: Studies showcase the successful synthesis of several heterocyclic systems using this compound. Examples include:
- 7,8-dihydro-6H-benzotetrazolothiadiazines: This novel system was synthesized using 2-bromo-5,5-dimethylcyclohexane-1,3-dione and sodium 1-amino-1H-tetrazole-5-thiolate. []
- 4,7,7-trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-9(6H)-one derivatives: This synthesis involved reacting 2-bromo-5,5-dimethylcyclohexane-1,3-dione with 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol. []
- Various thiazole, oxazole, thiazine, oxazine, thiadiazine, and triazolo-thiadiazine derivatives: These diverse heterocycles were formed by reacting 2-bromo-5,5-dimethylcyclohexane-1,3-dione with various reagents like thiocarbamides, carbamides, aminothiophenols, and aminophenols. []
Q3: How does the reaction of 2-bromo-5,5-dimethylcyclohexane-1,3-dione with nucleophiles proceed?
A3: The bromine atom in 2-bromo-5,5-dimethylcyclohexane-1,3-dione is susceptible to nucleophilic substitution. This allows various nucleophiles, such as thiocarbamides or aminothiophenols, to replace the bromine atom, leading to the formation of a new carbon-heteroatom bond. Subsequent cyclization reactions involving the 1,3-dione moiety can then lead to the formation of the desired heterocyclic ring systems. []
Q4: What analytical techniques are typically used to characterize the synthesized heterocyclic compounds?
A4: Researchers commonly employ a combination of spectroscopic and analytical techniques for structural confirmation. These include:
- Nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C NMR): provides information about the compound's structure and connectivity. [, ]
- Infrared (IR) spectroscopy: identifies functional groups present in the molecule. []
- Mass spectrometry (MS): determines the molecular weight and fragmentation pattern of the compound. []
- Elemental analysis: confirms the percentage composition of elements in the synthesized compound. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
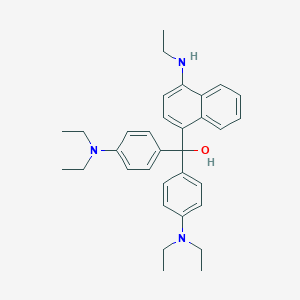
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B74442.png)
